7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a fused heterocyclic compound combining chromene and pyrimidine scaffolds with a sulfur-containing thione group. Chromeno[2,3-d]pyrimidines are recognized for their pharmacological versatility, including antitumor, antimicrobial, and antioxidant activities . The 7-chloro and 2-ethoxyphenyl substituents in this compound likely enhance its bioactivity by modulating electronic and steric properties, as seen in related derivatives . This article compares its structural features, synthesis, and biological performance with analogous compounds.
Properties
IUPAC Name |
7-chloro-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-16-6-4-3-5-13(16)17-21-18-14(19(25)22-17)10-11-9-12(20)7-8-15(11)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOZYWXDTGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound characterized by a complex structure that incorporates chromene and pyrimidine moieties along with a thioketone functional group. Its molecular formula is , and it has a molecular weight of approximately 365.85 g/mol. The presence of the chloro and ethoxy groups is believed to enhance its potential for biological activity and chemical reactivity .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential applications in medicinal chemistry. The following sections will summarize the key findings related to its biological effects.
Antitumor Activity
Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds within this class have shown cytotoxic effects against several cancer cell lines. A study reported that certain derivatives demonstrated IC50 values ranging from 4.35 to 5.54 µg/mL against HCT-116 and MCF-7 cell lines, indicating notable cytotoxicity .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 4.35 |
| Compound B | MCF-7 | 5.54 |
| This compound | TBD | TBD |
Antimicrobial Properties
The thione group in the structure has been associated with antimicrobial activity. Related compounds have exhibited significant effects against bacterial strains and fungi. The mechanism may involve the inhibition of essential microbial enzymes or disruption of cellular processes .
Table 2: Antimicrobial Activity of Chromeno[2,3-d]pyrimidine Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Interaction with enzymes involved in cell cycle regulation or metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses in cancer or infection.
- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies have highlighted the potential of chromeno[2,3-d]pyrimidine derivatives as lead compounds for drug development:
- Study on Cytotoxicity : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Evaluation : Another research effort evaluated related compounds for their antimicrobial properties and found promising results against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
Chloro vs. Methoxy/Hydroxy Groups
- 7-Chloro Derivatives: The chloro group at position 7 enhances antibacterial activity. For example, 5H-chromeno[2,3-d]pyrimidines with chloro substituents exhibited significant inhibition against Staphylococcus aureus (MIC = 8 µg/mL) . In contrast, methoxy-substituted analogues (e.g., 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione) showed superior antioxidant activity (IC₅₀ = 12 µM in DPPH assays) due to radical-scavenging phenolic groups .
- Ethoxyphenyl vs.
Thione vs. Oxo Groups
- Thione-containing compounds (e.g., 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4-thione) demonstrate higher antibacterial potency than their oxo counterparts, attributed to sulfur’s electronegativity and hydrogen-bonding capacity .
Multicomponent Reactions
- The target compound’s chromeno[2,3-d]pyrimidine core is synthesized via three-component reactions using FeCl₃ or Na catalysts, achieving yields >85% . Similar methods are employed for 2-amino-3-cyano-4H-chromenes, which cyclize to form pyrimidine rings under microwave irradiation .
Sulfur Incorporation
- Thione groups are introduced via Lawesson’s reagent (e.g., 4-(4-methoxyphenyl)-3,7-dimethylpyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione) or thiourea reactions . Alkylation at the sulfur atom (e.g., with alkyl halides) further diversifies derivatives .
Antibacterial Activity
- Pyrano[2,3-d]pyrimidines with thione groups (e.g., naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines) inhibit E. coli and B. subtilis at MIC = 16–32 µg/mL . The target compound’s ethoxyphenyl group may enhance Gram-positive bacterial targeting.
Antitumor Potential
- 5H-Chromeno[2,3-d]pyrimidines with chloro and morpholine substituents exhibit IC₅₀ = 3.5 µM against breast cancer cells (MCF-7) . The 7-chloro substituent in the target compound is hypothesized to improve DNA intercalation or kinase inhibition.
Preparation Methods
Formation of 2-Imino-2H-Chromene-3-Carbonitrile
The synthesis begins with a Knoevenagel condensation between substituted salicylaldehydes and malononitrile. For the target compound, 5-chlorosalicylaldehyde (bearing the 7-chloro substituent) reacts with malononitrile in ethanol under piperidine catalysis (0.5 mol%) at room temperature. This yields 2-imino-2H-chromene-3-carbonitrile with a 60–96% yield, depending on the substituents.
Example Reaction Conditions:
Reduction to 2-Amino-4H-Chromene-3-Carbonitrile
The imino group is reduced using sodium borohydride (0.5 equiv) in methanol at 0°C for 45 minutes. This step selectively reduces the C=N bond while preserving the nitrile functionality, affording 2-amino-4H-chromene-3-carbonitrile in 50–90% yield.
Critical Parameters:
-
Temperature: 0°C to prevent over-reduction
-
Workup: Precipitation via water addition and filtration
Cyclization with Phenylisothiocyanate Under Microwave Irradiation
The final step involves microwave-assisted cyclization of 2-amino-4H-chromene-3-carbonitrile with phenylisothiocyanate. The 2-ethoxyphenyl group is introduced via this reaction, forming the pyrimidine-thione core.
Optimized Protocol:
-
Reagents: 2-Amino-4H-chromene-3-carbonitrile (1 mmol), phenylisothiocyanate (1.2 mmol)
-
Conditions: Microwave irradiation, 120°C, 30 minutes
-
Solvent: Pyridine (3 mL)
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amino group on the thiocyanate, followed by cyclodehydration to form the pyrimidine ring. Microwave irradiation accelerates the reaction by enhancing molecular collisions.
Multicomponent Reactions Using Hybrid Catalysts
Recent advances in nanocatalysis have enabled efficient one-pot syntheses of pyrano[2,3-d]pyrimidine analogs, which can be adapted for chromeno[2,3-d]pyrimidine derivatives.
Fe₃O₄ Nanoparticle-Catalyzed Three-Component Reaction
A scalable approach employs Fe₃O₄@PVA-Cu(II) nanoparticles to mediate a three-component reaction between:
-
7-Chloro-2-ethoxyphenylcarbaldehyde (1 mmol)
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Barbituric acid (1 mmol)
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Malononitrile (1 mmol)
Conditions:
-
Catalyst Loading: 5 mol% Fe₃O₄@PVA-Cu(II)
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Solvent: Water-ethanol (1:1)
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Temperature: Reflux (80°C)
-
Time: 2 hours
Catalyst Recyclability:
The magnetic catalyst is recovered via external magnet and reused for up to seven cycles without significant activity loss.
Solvent-Free Synthesis with Acidic Ionic Liquids
Under solvent-free conditions, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) catalyzes the condensation of:
-
7-Chlorosalicylaldehyde
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2-Ethoxyphenylacetonitrile
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Thiourea
Key Advantages:
Comparative Analysis of Synthetic Routes
Trade-offs:
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Microwave Method: Lower yields but rapid synthesis.
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Nanocatalysis: Higher yields and recyclability but requires specialized catalysts.
Mechanistic Considerations for Chromeno[2,3-d]Pyrimidine Formation
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Temperature | Time | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | 100°C | 20 min | 85 | Thiourea, KOH | |
| Conventional reflux | 80°C | 6 h | 72 | 4-Chlorochromenone, NH4SCN |
Basic: What spectroscopic and crystallographic techniques are used for structural validation?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., envelope conformation in dihydropyrimidine derivatives) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.6–7.4 ppm) .
- IR spectroscopy : Identifies thione (C=S) stretches near 1200–1250 cm .
Advanced: How can reaction conditions be systematically optimized to enhance yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DOE) : Varying solvents (e.g., ethanol vs. dioxane), temperature (60–120°C), and catalyst loading (e.g., 5–20 mol% KOH) to identify ideal parameters .
- Analytical monitoring : HPLC or TLC tracks reaction progress and intermediates.
- Purification techniques : Recrystallization (methanol/ethanol) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
Q. Critical Factors :
- Solvent polarity affects cyclization efficiency in chromeno-pyrimidine formation.
- Excess thiourea reduces byproducts in thione synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Answer:
- Orthogonal assays : Validate activity across multiple cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and microbial strains .
- Dose-response studies : Establish IC values to compare potency thresholds.
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase or topoisomerase targets) to clarify mode of action .
Example : A chromeno-pyrimidine derivative showed conflicting IC values (12 µM vs. 45 µM) in two studies. Re-evaluation under standardized conditions (e.g., same cell passage number, incubation time) resolved variability .
Advanced: What computational approaches predict the reactivity and binding affinity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Models interactions with biological targets (e.g., EGFR kinase) to prioritize synthesis of high-affinity analogs .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .
Case Study : Docking studies revealed that the ethoxyphenyl group enhances hydrophobic interactions with ATP-binding pockets in kinases, guiding derivative design .
Advanced: How can structural ambiguities (e.g., tautomerism in the thione group) be resolved experimentally?
Answer:
- X-ray crystallography : Definitively assigns tautomeric forms (e.g., thione vs. thiol) via sulfur position .
- H-N HMBC NMR : Correlates nitrogen chemical shifts with adjacent protons to confirm tautomeric states .
- Computational comparison : Overlays experimental and DFT-optimized structures to validate assignments .
Basic: What are the documented biological activities of chromeno-pyrimidine derivatives?
Answer:
- Anticancer : Inhibition of topoisomerase II (IC = 8–15 µM) .
- Antimicrobial : MIC values of 16–32 µg/mL against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition (60–75% at 10 µM) .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in multi-step reactions)?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst recycling : Heterogeneous catalysts (e.g., MgO nanoparticles) reduce waste and cost .
- In-line analytics : PAT (Process Analytical Technology) monitors critical parameters in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
